REACTION_CXSMILES
|
Br[C:2](Br)=[CH:3][CH2:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6]1.C([Li])CCC>>[CH2:4]([CH:5]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6]1)[C:3]#[CH:2]
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Name
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tert-butyl 3-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate
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Quantity
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155 g
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Type
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reactant
|
Smiles
|
BrC(=CCC1CN(CC1)C(=O)OC(C)(C)C)Br
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Name
|
|
Quantity
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370 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Control Type
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UNSPECIFIED
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Setpoint
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-80 °C
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Type
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CUSTOM
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Details
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After stirring for an addition hour at −80° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was maintained at −80° C
|
Type
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CUSTOM
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Details
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the reaction mixture was quenched by the addition of 1,000 mL of saturated aqueous ammonium chloride
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with diethyl ether (3×1,000 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (3×800 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient)
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Name
|
|
Type
|
product
|
Smiles
|
C(C#C)C1CN(CC1)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |